(1S,3S)-Cyclohexane-1,3-diol: A Comprehensive Technical Guide for Advanced Research and Development
(1S,3S)-Cyclohexane-1,3-diol: A Comprehensive Technical Guide for Advanced Research and Development
Introduction: The Strategic Importance of (1S,3S)-Cyclohexane-1,3-diol in Modern Synthesis
(1S,3S)-cyclohexane-1,3-diol, a chiral diol built upon a cyclohexane framework, has emerged as a pivotal structural motif and a versatile chiral building block in the landscape of contemporary organic synthesis. Its rigid, yet conformationally dynamic, scaffold, adorned with two stereochemically defined hydroxyl groups in a trans relationship, provides a unique platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the chemical properties, stereochemical nuances, and strategic applications of (1S,3S)-cyclohexane-1,3-diol, with a particular focus on its role in the development of novel therapeutic agents and other high-value chemical entities. For researchers and professionals in drug discovery and process development, a thorough understanding of this molecule's behavior and potential is not merely advantageous but essential for innovation.
Molecular Structure and Stereochemical Landscape
The fundamental identity of (1S,3S)-cyclohexane-1,3-diol lies in its precise three-dimensional arrangement. The "1S,3S" designation defines the absolute configuration at the two stereogenic centers, C1 and C3, where the hydroxyl groups are attached. This specific stereochemistry dictates the molecule's overall shape and its interactions with other chiral molecules, a critical aspect in the realm of pharmacology and asymmetric synthesis.
Conformational Analysis: The Diaxial vs. Diequatorial Equilibrium
Like all substituted cyclohexanes, (1S,3S)-cyclohexane-1,3-diol exists as an equilibrium of two chair conformations. In one conformation, both hydroxyl groups occupy equatorial positions, while in the other, they are both in axial positions.
Caption: Conformational equilibrium of (1S,3S)-cyclohexane-1,3-diol.
Generally, bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. Consequently, the diequatorial conformer of (1S,3S)-cyclohexane-1,3-diol is significantly more stable and, therefore, the predominant species at equilibrium. However, the potential for intramolecular hydrogen bonding between the two axial hydroxyl groups in the diaxial conformer can, in some non-polar solvents, slightly reduce the energy difference between the two conformers. It is crucial to consider the solvent environment when analyzing the conformational preference, as solvent polarity and hydrogen bonding capacity can influence the equilibrium. In protic solvents, intermolecular hydrogen bonding with the solvent will dominate, favoring the diequatorial conformation where the hydroxyl groups are more accessible.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of (1S,3S)-cyclohexane-1,3-diol is fundamental for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem |
| Molecular Weight | 116.16 g/mol | PubChem |
| IUPAC Name | (1S,3S)-cyclohexane-1,3-diol | PubChem |
| CAS Number | 139480-11-8 | PubChem |
| Appearance | Colorless to pale yellow viscous liquid or solid | CymitQuimica[1] |
| Solubility | Soluble in water and polar organic solvents | CymitQuimica[1] |
| Melting Point | Data not consistently available for the pure (1S,3S) isomer; often cited for mixtures. | |
| Boiling Point | Data not consistently available for the pure (1S,3S) isomer. |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint for the structural elucidation and purity assessment of (1S,3S)-cyclohexane-1,3-diol.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methine protons attached to the hydroxyl groups (CH-OH) in the range of 3.5-4.5 ppm. The exact chemical shift and multiplicity will depend on the conformational equilibrium and the solvent used. The remaining methylene protons of the cyclohexane ring will appear as a complex multiplet in the upfield region (typically 1.2-2.2 ppm). The hydroxyl protons will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
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¹³C NMR Spectroscopy: Due to the C₂ symmetry of the molecule, the ¹³C NMR spectrum is predicted to display three distinct signals.[2] The carbons bearing the hydroxyl groups (C1 and C3) will be equivalent and appear in the downfield region (typically 65-75 ppm). The methylene carbons will also show distinct signals based on their proximity to the hydroxyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, indicating hydrogen bonding.[3] C-H stretching vibrations of the cyclohexane ring will be observed in the 2850-3000 cm⁻¹ region.[4] The C-O stretching vibration will appear in the fingerprint region, typically around 1050-1150 cm⁻¹.
Synthesis of (1S,3S)-Cyclohexane-1,3-diol: A Strategic Approach
The enantioselective synthesis of (1S,3S)-cyclohexane-1,3-diol is a key challenge and a testament to the advances in asymmetric catalysis. A common and effective strategy involves the stereoselective reduction of a prochiral precursor, 1,3-cyclohexanedione.
Biocatalytic Stereoselective Reduction: A Green and Efficient Protocol
The use of biocatalysts, such as ketoreductases, offers a highly efficient and environmentally benign route to enantiomerically pure diols.[5] These enzymes can exhibit exquisite stereoselectivity, reducing the two ketone functionalities in a controlled manner.
Caption: Biocatalytic synthesis of (1S,3S)-cyclohexane-1,3-diol.
Experimental Protocol: Biocatalytic Reduction of 1,3-Cyclohexanedione
Disclaimer: This protocol is a representative example based on established biocatalytic reduction methodologies and should be optimized for specific enzyme and substrate concentrations.
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Enzyme and Cofactor Preparation: A solution containing the chosen ketoreductase (e.g., KRED1-Pglu) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH regeneration) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
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Substrate Addition: 1,3-Cyclohexanedione is dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and added to the enzyme solution with vigorous stirring to ensure proper dispersion.
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess of the product.
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Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure (1S,3S)-cyclohexane-1,3-diol.
Causality in Experimental Choices:
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Biocatalyst Selection: The choice of ketoreductase is paramount as it dictates the stereochemical outcome of the reduction. Screening of a library of enzymes is often necessary to identify the one with the desired selectivity for the trans-(1S,3S) isomer.
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Cofactor Regeneration: The use of a cofactor regeneration system is crucial for the economic viability of the process, as stoichiometric use of expensive cofactors like NADPH is prohibitive.
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Co-solvent: A co-solvent is often required to enhance the solubility of the hydrophobic substrate in the aqueous reaction medium, thereby improving the reaction rate.
Chemical Reactivity and Synthetic Utility
The two hydroxyl groups of (1S,3S)-cyclohexane-1,3-diol are the focal points of its reactivity, allowing for a wide range of chemical transformations. The trans diaxial-like arrangement of the hydroxyls in the less stable conformer can also lead to unique reactivity patterns.
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Ether and Ester Formation: The hydroxyl groups can be readily converted to ethers or esters through reactions with alkyl halides or acyl chlorides, respectively, under basic conditions.[6] This allows for the introduction of various functional groups and the protection of the hydroxyls during multi-step syntheses.
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Oxidation: Selective oxidation of one or both hydroxyl groups can provide access to chiral ketones or diketones, which are valuable synthetic intermediates.
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Use as a Chiral Ligand: The diol can be incorporated into chiral ligands for asymmetric catalysis, where its rigid backbone and defined stereochemistry can effectively control the stereochemical outcome of a reaction.
Applications in Drug Development and Medicinal Chemistry
The true value of (1S,3S)-cyclohexane-1,3-diol lies in its application as a chiral scaffold and building block in the synthesis of biologically active molecules. Its rigid cyclohexane core allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.
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Antiviral Agents: Cyclohexane and cyclohexene derivatives are key components in a variety of antiviral nucleoside analogues.[7] The stereochemistry of the hydroxyl groups is critical for the proper orientation of the nucleobase and for the interaction with viral enzymes.
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Anti-inflammatory Drugs: The cyclohexane-1,3-dione framework, a direct precursor to the diol, is found in a number of compounds with anti-inflammatory properties.[8] The diol itself can be used to synthesize analogues of these compounds with defined stereochemistry, potentially leading to improved efficacy and reduced side effects.
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Natural Product Synthesis: (1S,3S)-cyclohexane-1,3-diol serves as a versatile chiral starting material for the total synthesis of complex natural products, where the stereocenters of the diol are incorporated into the final target molecule.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (1S,3S)-cyclohexane-1,3-diol.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Versatile Tool for Future Innovation
(1S,3S)-cyclohexane-1,3-diol stands as a testament to the power of stereochemistry in chemical synthesis. Its well-defined three-dimensional structure, coupled with the reactivity of its hydroxyl groups, makes it an invaluable tool for the construction of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals and other high-value chemicals continues to grow, the importance of chiral building blocks like (1S,3S)-cyclohexane-1,3-diol will undoubtedly increase, paving the way for future innovations in medicine and materials science.
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